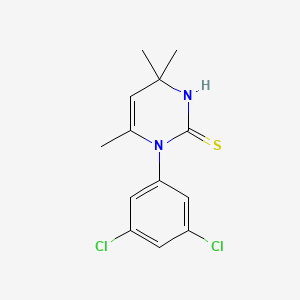![molecular formula C23H25NO5S2 B11652410 (5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(3-etoxi-4-{2-[2-(2-metilfenoxi)etoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona es un complejo compuesto orgánico con aplicaciones potenciales en varios campos como la química medicinal y la ciencia de los materiales. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona y múltiples grupos etoxi y fenoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-5-(3-etoxi-4-{2-[2-(2-metilfenoxi)etoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona normalmente implica un proceso de múltiples pasos. Un método común incluye la condensación de 3-etoxi-4-{2-[2-(2-metilfenoxi)etoxi]etoxi}benzaldehído con 2-tioxo-1,3-tiazolidin-4-ona en condiciones básicas. La reacción se lleva a cabo generalmente en presencia de una base como el hidróxido de sodio o el carbonato de potasio, y la mezcla se calienta para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-5-(3-etoxi-4-{2-[2-(2-metilfenoxi)etoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos etoxi o fenoxi.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de tiazolidinonas sustituidas.
Aplicaciones Científicas De Investigación
Química
En química, (5E)-5-(3-etoxi-4-{2-[2-(2-metilfenoxi)etoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático. Su capacidad para interactuar con enzimas específicas lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Medicina
En medicina, (5E)-5-(3-etoxi-4-{2-[2-(2-metilfenoxi)etoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona se investiga por sus posibles propiedades antiinflamatorias y anticancerígenas. Los estudios preliminares sugieren que puede inhibir el crecimiento de ciertas células cancerosas.
Industria
En el sector industrial, este compuesto se explora por su uso en el desarrollo de nuevos materiales con propiedades únicas, como una mayor estabilidad térmica y conductividad.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-(3-etoxi-4-{2-[2-(2-metilfenoxi)etoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas al unirse a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica subsiguiente. Las vías involucradas en su acción incluyen la modulación de las cascadas de señalización que regulan el crecimiento celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- (5E)-5-(3-etoxi-4-{2-[2-(2-clorofenoxi)etoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona
- (5E)-5-(3-etoxi-4-{2-[2-(2-fluorofenoxi)etoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona
Singularidad
En comparación con compuestos similares, (5E)-5-(3-etoxi-4-{2-[2-(2-metilfenoxi)etoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona exhibe propiedades únicas debido a la presencia del grupo metilfenoxi. Este grupo mejora su lipofilia y puede mejorar su capacidad para penetrar las membranas celulares, lo que lo convierte en un candidato más eficaz para el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C23H25NO5S2 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
(5E)-5-[[3-ethoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25NO5S2/c1-3-27-20-14-17(15-21-22(25)24-23(30)31-21)8-9-19(20)29-13-11-26-10-12-28-18-7-5-4-6-16(18)2/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,25,30)/b21-15+ |
Clave InChI |
DBNVANXKPFVYAR-RCCKNPSSSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCCOCCOC3=CC=CC=C3C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCOCCOC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)phenyl dimethylcarbamate](/img/structure/B11652327.png)
![2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11652329.png)
![(E)-8-ethoxy-6-(2-methoxystyryl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652332.png)
![butyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11652339.png)
![8-methoxy-4,4-dimethyl-5-[(4-methylpiperidin-1-yl)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11652350.png)
![Propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652355.png)
![ethyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11652365.png)
![Diethyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11652367.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B11652369.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate](/img/structure/B11652383.png)


![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
